![molecular formula C8H15NO6 B583424 N-[1,2-13C2]乙酰-D-葡萄糖胺 CAS No. 157668-96-7](/img/structure/B583424.png)
N-[1,2-13C2]乙酰-D-葡萄糖胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1,2-13C2]Acetyl-D-glucosamine is a stable isotope-labeled derivative of N-acetyl-D-glucosamine, an amino sugar that plays a crucial role in various biological processes. This compound is particularly significant in the study of carbohydrate metabolism and glycoprotein synthesis due to its labeled carbon atoms, which allow for detailed tracking and analysis in metabolic studies .
科学研究应用
N-[1,2-13C2]Acetyl-D-glucosamine is extensively used in scientific research due to its labeled carbon atoms, which facilitate detailed metabolic studies. Its applications include:
Chemistry: Used in the synthesis of glycoproteins and glycolipids.
Biology: Helps in studying carbohydrate metabolism and glycosylation processes.
Medicine: Used in research on joint health, osteoarthritis, and cartilage repair.
Industry: Employed in the production of dietary supplements and cosmetics .
作用机制
Target of Action
N-[1,2-13C2]Acetyl-D-glucosamine, also known as N-acetyl-alpha-D-glucosamine, interacts with several targets. These include the Angiotensin-converting enzyme , Acetylcholinesterase , Glucosylceramidase , and Probable polysaccharide deacetylase PdaA . These targets play crucial roles in various biological processes, including blood pressure regulation, neurotransmission, lipid metabolism, and bacterial cell wall synthesis .
Mode of Action
The compound’s interaction with its targets results in various changes. For instance, it can inhibit the Angiotensin-converting enzyme, which may affect blood pressure regulation . It can also interact with Acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter
Biochemical Pathways
N-[1,2-13C2]Acetyl-D-glucosamine is involved in the hexosamine biosynthesis pathway (HBP) . This pathway utilizes substrates including fructose-6-P, glutamine, acetyl-CoA, and UTP to synthesize uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), an active form of GlcNAc . UDP-GlcNAc is a fundamental amino sugar moiety essential for protein glycosylation, glycolipid, GPI-anchor protein, and cell wall components .
Pharmacokinetics
It is known that the compound is a small molecule , which typically allows for good absorption and distribution in the body. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The molecular and cellular effects of N-[1,2-13C2]Acetyl-D-glucosamine’s action are diverse due to its involvement in various biochemical pathways. For instance, in the hexosamine biosynthesis pathway, it contributes to the formation of UDP-GlcNAc, which is essential for protein glycosylation and other cellular processes . Additionally, it has been shown to have effects on bacterial cell walls .
Action Environment
The action, efficacy, and stability of N-[1,2-13C2]Acetyl-D-glucosamine can be influenced by various environmental factors. For instance, nutrient availability can determine the degree of phenotypic antibiotic tolerance, and N-acetyl-D-glucosamine has been identified as a potent tolerance-suppressing agent . More research is needed to fully understand how environmental factors influence the action of this compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[1,2-13C2]Acetyl-D-glucosamine typically involves the incorporation of 13C-labeled carbon atoms into the glucosamine molecule. One common method is the chemical synthesis starting from glucose, which is first converted to glucosamine. The glucosamine is then acetylated to form N-acetyl-D-glucosamine. The incorporation of 13C isotopes can be achieved through the use of 13C-labeled precursors during the synthesis .
Industrial Production Methods: Industrial production of N-acetyl-D-glucosamine, including its labeled derivatives, often involves the hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans like shrimp and crabs. The chitin is first deacetylated to produce glucosamine, which is then acetylated to form N-acetyl-D-glucosamine. For the labeled version, 13C-labeled acetic anhydride can be used in the acetylation step .
化学反应分析
Types of Reactions: N-[1,2-13C2]Acetyl-D-glucosamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-acetyl-D-glucosamine-6-phosphate.
Reduction: Reduction reactions can convert it back to glucosamine.
Substitution: It can undergo substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Acyl chlorides and anhydrides are used for substitution reactions.
Major Products:
Oxidation: N-acetyl-D-glucosamine-6-phosphate.
Reduction: Glucosamine.
Substitution: Various N-acyl derivatives depending on the substituent used.
相似化合物的比较
N-acetyl-D-glucosamine: The non-labeled version of the compound.
Glucosamine: The precursor to N-acetyl-D-glucosamine.
N-acetylgalactosamine: A similar amino sugar with different biological roles
Uniqueness: N-[1,2-13C2]Acetyl-D-glucosamine is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This feature makes it invaluable for research applications where understanding the detailed metabolic pathways and interactions of carbohydrates is crucial .
属性
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1+1,3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-GZQGPNDUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
acetyl chloride](/img/structure/B583341.png)

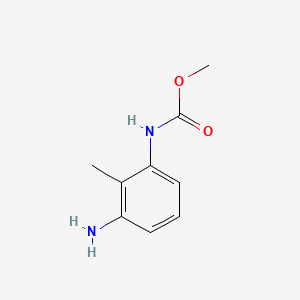
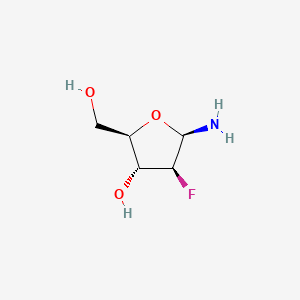
![4H-Benzo[4,5]imidazo[1,2-d][1,3,4]thiadiazine](/img/structure/B583351.png)
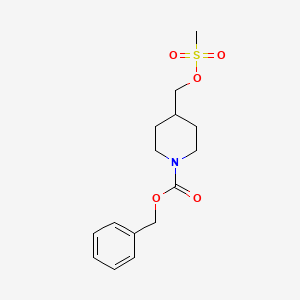
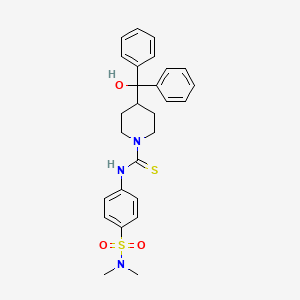
![1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one](/img/structure/B583360.png)
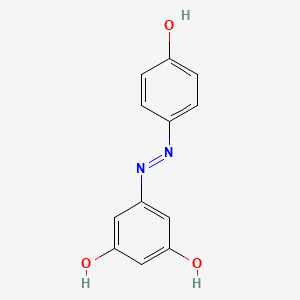
![[1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride](/img/structure/B583363.png)
